1-Ethylpropyl trifluoroacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7556-81-2 |
|---|---|
Molecular Formula |
C7H11F3O2 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
pentan-3-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H11F3O2/c1-3-5(4-2)12-6(11)7(8,9)10/h5H,3-4H2,1-2H3 |
InChI Key |
BXWSQZLYNDJRNR-UHFFFAOYSA-N |
SMILES |
CCC(CC)OC(=O)C(F)(F)F |
Canonical SMILES |
CCC(CC)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethylpropyl Trifluoroacetate
Direct Esterification Approaches
Direct esterification is a primary method for synthesizing 1-ethylpropyl trifluoroacetate (B77799). This approach involves the reaction of pentan-3-ol with a trifluoroacetylating agent.
Acid-Catalyzed Esterification Protocols
The most common method for synthesizing esters is the Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. ausetute.com.au For 1-ethylpropyl trifluoroacetate, this involves reacting pentan-3-ol with trifluoroacetic acid, typically using a strong acid like concentrated sulfuric acid as the catalyst. ausetute.com.auprepchem.com The reaction is reversible, and to drive the equilibrium towards the product side, the reaction is often heated under reflux. ausetute.com.au
The general procedure involves mixing trifluoroacetic acid and pentan-3-ol with a catalytic amount of concentrated sulfuric acid and heating the mixture. prepchem.com The rate of this esterification reaction can be increased by heating the reaction mixture. ausetute.com.au After the reaction is complete, the desired ester is isolated and purified, often through distillation. prepchem.com
A specific laboratory preparation might involve refluxing a mixture of trifluoroacetic acid, absolute ethanol (B145695), and concentrated sulfuric acid for several hours. prepchem.com The resulting ethyl trifluoroacetate is then distilled, dried, and purified by fractional distillation. prepchem.com A similar approach can be adapted for this compound by substituting ethanol with pentan-3-ol.
Another protocol involves treating anhydrous sodium trifluoroacetate with a cold mixture of the alcohol (in this case, pentan-3-ol) and concentrated sulfuric acid. prepchem.com After a period at room temperature, the mixture is heated, and the formed ester is distilled off. The crude product is then washed, dried, and purified. prepchem.com
The mechanism of acid-catalyzed esterification for primary and secondary alcohols is typically the bimolecular acyl-oxygen cleavage (AAC2) pathway. researchgate.net
Table 1: Comparison of Acid-Catalyzed Esterification Protocols
| Parameter | Fischer Esterification with Trifluoroacetic Acid | Reaction with Sodium Trifluoroacetate |
|---|---|---|
| Reactants | Pentan-3-ol, Trifluoroacetic Acid | Pentan-3-ol, Sodium Trifluoroacetate |
| Catalyst | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid |
| General Conditions | Refluxing the reaction mixture | Initial reaction at low temperature, followed by heating |
| Product Isolation | Distillation, followed by drying and purification | Distillation, washing, drying, and purification |
Alternative Catalytic Systems in Esterification
While strong mineral acids like sulfuric acid are effective, alternative catalytic systems have been developed to overcome some of their drawbacks, such as equipment corrosion and difficult after-treatment. google.com
One such alternative is the use of strong-acid cation exchange resins. chemicalbook.comgoogle.com These solid acid catalysts are easily separated from the reaction mixture, can be reused, and are generally less corrosive. google.com In a typical process, trifluoroacetic acid and the alcohol are reacted in the presence of the resin at a controlled temperature. google.com The water produced during the reaction can be removed to drive the reaction to completion. google.com
Another class of alternative catalysts includes tin compounds, such as stannous hydroxide, and basic catalysts like sodium alkoxides. ijmr.net.in While acidic catalysts are generally more effective at lower temperatures for this type of reaction, basic catalysts can be used for ester-ester exchange at very low temperatures. ijmr.net.in
Molecular sieves have also been employed as catalysts in the synthesis of trifluoroacetate esters. google.com They can act as both a catalyst and a dehydrating agent, removing the water generated during the esterification and thus shifting the equilibrium towards the product. google.com
Transesterification Pathways Involving Trifluoroacetate Esters
Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org This method can be used to synthesize this compound by reacting a simple trifluoroacetate ester, such as methyl trifluoroacetate or ethyl trifluoroacetate, with pentan-3-ol. wikipedia.orgvulcanchem.com
The reaction is typically catalyzed by either an acid or a base. wikipedia.org Acid catalysts, like strong acids, work by protonating the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by the alcohol. wikipedia.org Base catalysts, on the other hand, deprotonate the alcohol, increasing its nucleophilicity. wikipedia.org The reaction is an equilibrium process, and to obtain a high yield of the desired product, the alcohol formed as a byproduct (e.g., methanol (B129727) or ethanol) is often removed by distillation to drive the equilibrium forward. wikipedia.org
Enzymes, particularly lipases, can also catalyze transesterification reactions, offering a milder and more selective alternative to chemical catalysts. wikipedia.org The use of ion-exchange resins like Amberlyst-15 has also been investigated for the transesterification of ethyl trifluoroacetate. researchgate.net
Specialized Synthetic Routes
Beyond direct esterification and transesterification, other specific reagents and synthetic strategies can be employed to prepare this compound.
Reagent-Specific Preparations
Trifluoroacetic anhydride (B1165640) is a highly reactive reagent that can be used for the trifluoroacetylation of alcohols. The reaction of pentan-3-ol with trifluoroacetic anhydride would readily produce this compound and trifluoroacetic acid as a byproduct. This method is often rapid and efficient but the anhydride is a more expensive reagent.
Another approach involves the use of trifluoroacetyl chloride. chemicalbook.comgoogleapis.com This acid chloride reacts with alcohols to form the corresponding trifluoroacetate ester and hydrogen chloride gas. chemicalbook.com The reaction is typically carried out at low temperatures. googleapis.com
A less common but interesting method involves the reaction of 2,4,6-tris(trifluoromethyl)-1,3,5-triazine (B1197496) with an alcohol in the presence of hydrochloric acid to afford the corresponding trifluoroacetate ester. prepchem.comwikipedia.org
Table 2: Overview of Reagent-Specific Preparations
| Reagent | Reactant | Byproduct | General Conditions |
|---|---|---|---|
| Trifluoroacetic Anhydride | Pentan-3-ol | Trifluoroacetic Acid | Often rapid, can be done at room temperature or with mild heating |
| Trifluoroacetyl Chloride | Pentan-3-ol | Hydrogen Chloride | Typically low temperatures |
Stereoselective and Enantioselective Synthesis Considerations
Since pentan-3-ol is an achiral alcohol, the direct synthesis of this compound does not typically involve stereoselective or enantioselective considerations. However, if the alcohol itself were chiral, the synthesis of a specific stereoisomer of the corresponding trifluoroacetate would require stereoselective methods.
For chiral alcohols, enantioselective acylation is a key method for kinetic resolution. This involves using a chiral catalyst or reagent to selectively acylate one enantiomer of a racemic alcohol at a faster rate than the other, allowing for the separation of the unreacted alcohol and the formed ester in enantioenriched forms. While not directly applicable to the synthesis from pentan-3-ol, these principles are fundamental in the broader context of ester synthesis involving chiral substrates.
In the context of related research, stereoselective synthesis of protected pyrrolidines and other complex molecules sometimes involves the use of trifluoroacetic acid (TFA) for deprotection steps, highlighting the importance of understanding reactions involving the trifluoroacetyl group in stereocontrolled synthesis. umich.eduacs.org However, this is distinct from the stereoselective formation of the ester itself from an achiral alcohol.
Reaction Mechanisms and Chemical Reactivity of 1 Ethylpropyl Trifluoroacetate
Mechanistic Investigations of Esterification and Transesterification
The formation of 1-ethylpropyl trifluoroacetate (B77799), an ester, occurs through esterification, while its conversion into a different ester is achieved via transesterification. Both reactions are typically reversible and can be catalyzed by either acid or base, proceeding through distinct mechanistic pathways.
Esterification involves the reaction of a carboxylic acid (trifluoroacetic acid) with an alcohol (pentan-3-ol). In transesterification , an existing ester (1-ethylpropyl trifluoroacetate) reacts with a different alcohol to exchange its alkoxy group. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) would yield methyl trifluoroacetate and pentan-3-ol.
The mechanisms for these transformations are well-established. masterorganicchemistry.comresearchgate.net
Base-Catalyzed Mechanism: Under basic conditions, a strong base (typically an alkoxide, RO⁻) acts as the nucleophile. The reaction proceeds via a two-step nucleophilic addition-elimination mechanism. masterorganicchemistry.com The alkoxide attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. researchgate.netrsc.org This intermediate then collapses, expelling the original alkoxy group as a leaving group to form the new ester. masterorganicchemistry.com
Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of the ester is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a neutral alcohol molecule. A tetrahedral intermediate is formed, which then undergoes a series of proton transfer steps. Finally, the original alcohol group is eliminated as a neutral water or alcohol molecule, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com
Table 1: Comparison of Acid- and Base-Catalyzed Transesterification Mechanisms
| Feature | Base-Catalyzed Transesterification | Acid-Catalyzed Transesterification |
| Catalyst | Strong base (e.g., NaOR') | Strong acid (e.g., H₂SO₄, HCl) |
| Nucleophile | Alkoxide ion (R'O⁻) | Neutral alcohol molecule (R'OH) |
| Intermediate | Tetrahedral alkoxide intermediate | Protonated tetrahedral intermediate |
| Key Step | Nucleophilic addition of alkoxide to the carbonyl carbon. | Protonation of the carbonyl oxygen to activate the ester. |
| Leaving Group | Alkoxide ion (RO⁻) | Neutral alcohol molecule (ROH) |
Nucleophilic Acyl Substitution Pathways
Addition: A nucleophile attacks the electrophilic carbonyl carbon. The high electrophilicity of this carbon in this compound is significantly enhanced by the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group. This attack breaks the C=O pi bond and forms a tetrahedral intermediate where the carbon is sp³ hybridized. libretexts.org
Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the weakest base, which is the best leaving group, is expelled. masterorganicchemistry.com In this case, the 1-ethylpropyloxide anion is the leaving group.
The general scheme for this reaction is as follows: Nu⁻ + CF₃COOCH(CH₂CH₃)₂ → [CF₃C(O⁻)(Nu)OCH(CH₂CH₃)₂] → CF₃C(O)Nu + ⁻OCH(CH₂CH₃)₂
The reactivity of various nucleophiles with this compound would lead to a range of new trifluoroacetyl compounds.
Table 2: Examples of Nucleophilic Acyl Substitution with this compound
| Nucleophile (Nu⁻) | Reagent Example | Product |
| Hydroxide (OH⁻) | NaOH (Hydrolysis) | Trifluoroacetic acid (or its salt) |
| Alkoxide (R'O⁻) | NaOCH₃ (Alcoholysis) | Methyl trifluoroacetate |
| Ammonia (NH₃) | NH₃ (Aminolysis) | Trifluoroacetamide |
| Amine (R'NH₂) | CH₃NH₂ (Aminolysis) | N-Methyltrifluoroacetamide |
| Hydride (H⁻) | LiAlH₄ (Reduction) | 2,2,2-Trifluoroethanol |
| Carbanion (R'⁻) | CH₃MgBr (Grignard Reagent) | 1,1,1-Trifluoropropan-2-one (after initial reaction) |
Electrophilic Reactions Involving the Trifluoroacetate Moiety
The trifluoroacetate portion of the this compound molecule is generally not susceptible to electrophilic attack under standard conditions. The ester functional group's carbonyl oxygen possesses lone pairs, but their basicity is significantly reduced by the powerful electron-withdrawing nature of the adjacent CF₃ group. Protonation, a form of electrophilic interaction, can occur as the initial step in acid-catalyzed reactions, but further electrophilic substitution on the moiety is uncommon. wikipedia.org
However, the trifluoroacetate anion, once it has served as a leaving group in a substitution reaction, has a very high oxidation potential. This makes its subsequent involvement in reactions where it would act as an electron donor (i.e., reacting with an electrophile) challenging. nih.gov Despite this, modern synthetic methods, such as visible light photoredox catalysis, can create conditions under which the trifluoroacetate radical can be generated, which can then participate in further reactions. researchgate.net
Radical Reaction Studies
While the ester itself is not a radical, trifluoroacetates are recognized as valuable precursors for generating trifluoromethyl radicals (•CF₃). researchgate.net The generation of these highly reactive species from trifluoroacetates typically requires specific conditions, such as photoredox catalysis, to overcome the high oxidation potential of the trifluoroacetate anion. nih.gov
The general process involves the decarboxylation of a trifluoroacetate radical: CF₃COO⁻ - e⁻ → [CF₃COO•] → •CF₃ + CO₂
Research has shown that trifluoroacetic anhydride (B1165640), in the presence of a photocatalyst and an activator like pyridine (B92270) N-oxide, can serve as an effective source for the trifluoromethyl radical. nih.gov This radical can then be used to trifluoromethylate a wide range of organic substrates, including alkenes and aromatic compounds. nih.govbeilstein-journals.org Although studies may not specifically name this compound, its trifluoroacetate moiety makes it a potential, albeit less common, precursor for such radical reactions under appropriate catalytic conditions. The resulting trifluoromethyl radical is a key intermediate for introducing the valuable CF₃ group into pharmaceuticals and agrochemicals. nih.gov
Role as a Leaving Group Precursor
The trifluoroacetate group is an excellent leaving group, a property that is central to the reactivity of this compound in nucleophilic acyl substitution reactions. A good leaving group is a species that is stable once it has detached from the parent molecule. acs.org
The stability of the trifluoroacetate anion (CF₃COO⁻) is exceptionally high due to two primary factors:
Inductive Effect: The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylate group, delocalizing and stabilizing the negative charge on the oxygen atoms.
Low Basicity: The stability of the anion corresponds to the high acidity of its conjugate acid, trifluoroacetic acid (TFA). wikipedia.org TFA has a pKa of approximately 0.23, making it a very strong acid. Consequently, its conjugate base, the trifluoroacetate anion, is very weak and stable, making it an excellent leaving group. acs.org
This inherent stability facilitates the departure of the trifluoroacetate group during chemical reactions, particularly in substitution pathways. ulethbridge.ca In some contexts, compounds are specifically designed with sulfonate or other groups that can be readily displaced; the trifluoroacetate group serves a similar purpose in acyl chemistry. google.com
Table 3: Comparison of Leaving Group Ability
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| Trifluoroacetate (CF₃COO⁻) | Trifluoroacetic Acid (CF₃COOH) | ~0.23 | Excellent |
| Tosylate (TsO⁻) | p-Toluenesulfonic Acid | ~ -2.8 | Excellent |
| Iodide (I⁻) | Hydroiodic Acid (HI) | ~ -10 | Excellent |
| Bromide (Br⁻) | Hydrobromic Acid (HBr) | ~ -9 | Very Good |
| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | ~ -7 | Good |
| Acetate (B1210297) (CH₃COO⁻) | Acetic Acid (CH₃COOH) | ~4.76 | Poor |
| Hydroxide (OH⁻) | Water (H₂O) | ~15.7 | Very Poor |
Applications of 1 Ethylpropyl Trifluoroacetate in Organic Synthesis and Beyond
Trifluoroacetylation Reagent in Organic Transformationswikipedia.orgepa.gov
Trifluoroacetylation is a key chemical reaction in organic synthesis, often employed for the protection of functional groups like amines and alcohols. epa.gov 1-Ethylpropyl trifluoroacetate (B77799) serves as an effective reagent in these transformations. The trifluoroacetyl group is valued as a protecting group for amines because it can be removed under mild conditions. wikipedia.org
Amines and Peptides Functionalizationlookchem.comgoogle.com
The trifluoroacetylation of amines is a critical process in the synthesis of pharmaceuticals and agrochemicals. google.comgoogle.com 1-Ethylpropyl trifluoroacetate is a powerful reagent for this purpose, capable of differentiating between various types of amines based on steric and electronic factors. lookchem.com It allows for the selective protection of primary amines in the presence of secondary amines and the monofunctionalization of symmetric diamines. lookchem.com
In peptide synthesis, the trifluoroacetyl (Tfac) group serves as a valuable N-terminal protecting group. google.com Its use in solid-phase peptide synthesis is advantageous due to its stability under various reaction conditions and its orthogonal removal compared to other protecting groups like Fmoc and Boc. google.com The trifluoroacetylation of resin-bound peptides can be achieved with reagents like ethyl trifluoroacetate. google.com Trifluoroacetic acid (TFA) is also a common reagent used for cleaving synthesized peptides from the solid support resin. genscript.com
Table 1: Research Findings on Amines and Peptides Functionalization
| Research Focus | Key Findings | Citations |
|---|---|---|
| Selective Trifluoroacetylation of Amines | This compound can selectively acylate primary amines over secondary amines and allows for monofunctionalization of symmetric diamines. | lookchem.com |
| Trifluoroacetyl Group in Peptide Synthesis | The Tfac group is a robust N-terminal protecting group for solid-phase peptide synthesis, orthogonal to other common protecting groups. | google.com |
Alcohols and Phenols Acylation
The acylation of alcohols and phenols is a fundamental transformation in organic synthesis. libretexts.orgsavemyexams.com While specific research on this compound for this purpose is not extensively detailed in the provided results, the general principles of acylation suggest its utility. Acyl chlorides, for instance, react with alcohols in a nucleophilic addition-elimination reaction to form esters. savemyexams.comlibretexts.org Similarly, trifluoroacetic anhydride (B1165640), a related reagent, is effective for the acylation of alcohols. nih.gov Given that this compound is an ester of trifluoroacetic acid, it can be inferred to participate in transesterification reactions with other alcohols and phenols, likely catalyzed by an acid or base, to introduce the trifluoroacetyl group. The reactivity would be influenced by the steric and electronic properties of the specific alcohol or phenol.
Carbonyl Compound Derivatizationepa.govrsc.org
This compound and related compounds are instrumental in the derivatization of carbonyl compounds. This process is often a crucial step for analysis or for further synthetic transformations. epa.gov For instance, the direct α-methylenation of carbonyl compounds can be achieved using a combination of paraformaldehyde and diisopropylammonium trifluoroacetate. rsc.org Furthermore, trifluoroacetic acid is used in derivatization procedures for the analysis of carbonyl compounds. nih.gov
In a notable reaction, enolizable alkyl phenyl ketones can react with ethyl trifluoroacetate in the presence of a strong base like sodium hydride. organic-chemistry.org This leads to a tandem Claisen condensation and retro-Claisen C-C bond cleavage, yielding trifluoromethyl ketones. organic-chemistry.org
Precursor for Fluorinated Organic Compoundswikipedia.orgepa.gov
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. beilstein-journals.org this compound serves as a valuable precursor for the synthesis of a variety of fluorinated organic compounds. wikipedia.orgepa.gov
Synthesis of Trifluoromethyl Ketonesorganic-chemistry.orgorganic-chemistry.org
Trifluoromethyl ketones (TFMKs) are an important class of compounds with applications in medicinal chemistry and materials science. organic-chemistry.orgbeilstein-journals.org A highly efficient method for synthesizing TFMKs involves the reaction of enolizable alkyl phenyl ketones with ethyl trifluoroacetate. organic-chemistry.org This reaction, promoted by a strong base such as sodium hydride (NaH), proceeds through a tandem Claisen condensation and a retro-Claisen C-C bond cleavage. organic-chemistry.org This method is advantageous due to its operational simplicity and high yields. organic-chemistry.orgorganic-chemistry.org
Another approach involves the conversion of enolizable carboxylic acids into trifluoromethyl ketones. organic-chemistry.org The acid is treated with LDA to form an enediolate, which is then trifluoroacetylated with ethyl trifluoroacetate. organic-chemistry.org Subsequent quenching with aqueous acid leads to decarboxylation and the formation of the desired trifluoromethyl ketone. organic-chemistry.org
Table 2: Synthesis of Trifluoromethyl Ketones
| Starting Material | Reagent(s) | Key Transformation | Citations |
|---|---|---|---|
| Enolizable alkyl phenyl ketones | Ethyl trifluoroacetate, NaH | Tandem Claisen condensation and retro-Claisen cleavage | organic-chemistry.orgorganic-chemistry.org |
Formation of Trifluoromethyl-Containing Heterocyclesepa.govresearchgate.net
Trifluoromethylated heterocycles are of significant interest in medicinal and agrochemical research due to their unique properties. epa.govnih.gov this compound can serve as a building block for constructing these complex molecules. The trifluoroacetylation of a molecule can be the initial step, followed by cyclization reactions to form various heterocyclic systems. epa.gov
For example, trifluoromethyl-substituted ynones, which can be derived from trifluoroacetic acid precursors, are versatile starting materials for synthesizing a range of fluorinated heterocycles such as pyrazoles, isoxazoles, and pyrimidines. researchgate.net The reaction of trifluoromethyl-ynones with different nucleophiles can lead to the formation of diverse heterocyclic rings. researchgate.net For instance, their reaction with sodium azide (B81097) can selectively produce either 4-trifluoroacetyltriazoles or 5-trifluoromethyl-isoxazoles depending on the reaction conditions. researchgate.net Additionally, trifluoromethyl-ynones react with 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) derivatives to yield trifluoromethyl-quinolines. worktribe.com
Generation of Fluorinated Building Blocks
The introduction of fluorine into organic molecules is a critical strategy in the development of pharmaceuticals and agrochemicals, as it can significantly alter a molecule's physical, chemical, and biological properties. tcichemicals.com Fluorinated building blocks—molecules that contain fluorine and can be incorporated into larger structures—are essential tools for this purpose. tcichemicals.comamericanelements.combeilstein-journals.org Trifluoroacetate esters, such as the closely related ethyl trifluoroacetate, are well-known reagents for introducing the trifluoroacetyl group or for synthesizing trifluoromethyl-containing compounds. wikipedia.org
However, a detailed survey of scientific literature reveals a lack of specific examples where this compound is explicitly used as a precursor for generating fluorinated building blocks. While the trifluoroacetate moiety is a potential source of the trifluoromethyl group, research has not focused on the 1-ethylpropyl variant for this application.
In a related context, one study on the reaction between ethyl 3-oxo-4,4,4-trifluorobutanoate, formaldehyde, and an amino acid ester led to the formation of a new chiral salt that incorporated a trifluoroacetate anion, demonstrating that under certain reaction conditions, trifluoroacetate can be integrated into complex molecular structures. arkat-usa.org Another strategy for creating fluorinated building blocks involves the direct fluorination of a carbon skeleton; for example, the C-H fluorination of pentane (B18724) can yield 3-fluoropentane, which shares the same carbon backbone as the 1-ethylpropyl group. beilstein-journals.org Despite these related methodologies, the direct use of this compound remains undocumented in this context.
Table 1: Application of this compound in Generating Fluorinated Building Blocks
| Application / Finding | Research Details |
| Use as a direct precursor | No specific data available in the searched literature for this compound. |
| Formation of trifluoroacetate anion in situ | In a related reaction, a trifluoroacetate anion was incorporated into a new chiral tetrahydropyrimidinium salt. arkat-usa.org |
Catalytic Roles and Mediating Effects
Detailed research into the specific catalytic activities or mediating effects of this compound is not present in the available scientific literature. The reactivity is often centered on the parent acid or simpler esters.
Involvement in Catalytic Cycles
A catalytic cycle is a multi-step mechanism where a catalyst is regenerated after facilitating a chemical reaction. Extensive searches of chemical databases and literature did not yield any studies describing the involvement of this compound as a catalyst, pre-catalyst, or intermediate within a defined catalytic cycle. While palladium-catalyzed reactions are central to modern synthesis, and various ligands and additives are employed, this compound has not been identified as a component in these systems. acs.org
Table 2: Documented Involvement of this compound in Catalytic Cycles
| Catalytic Cycle / Role | Research Details |
| As a primary catalyst | No specific data available in the searched literature. |
| As a pre-catalyst or intermediate | No specific data available in the searched literature. |
Solvent and Additive Effects in Reactions
The choice of solvent or additive can profoundly influence the outcome of a chemical reaction, affecting reaction rates, selectivity, and yields. Trifluoroacetic acid (TFA), the parent acid of this compound, is widely used as a strong acid catalyst, a reagent for functional group deprotection, and as a solvent that can mediate various transformations. researchgate.net Its unique properties, including high acidity and volatility, make it a versatile tool in organic synthesis. researchgate.netwikipedia.org
However, there is no available research that investigates or documents the use of this compound as either a solvent or a reaction additive. Its physical properties (boiling point, polarity, etc.) would differ significantly from TFA, and any potential mediating effects have not been explored or reported. Therefore, its specific influence on reaction mechanisms or outcomes remains uncharacterized.
Table 3: Solvent and Additive Effects of this compound
| Effect | Research Details |
| Use as a reaction solvent | No specific data available in the searched literature. |
| Use as a reaction additive | No specific data available in the searched literature. |
Development of Novel Synthetic Reagents
The development of novel reagents is a cornerstone of advancing organic synthesis, enabling new transformations and more efficient molecular construction. While reagents containing the trifluoroacetate group are known, such as phenyliodine bis(trifluoroacetate) (PIFA) which acts as a powerful oxidant, there is no evidence in the literature of novel synthetic reagents being developed specifically from this compound. The synthesis of other activated trifluoroacetate species, such as vinyl trifluoroacetate, has been explored for polymerization and other reactions, but this has not been extended to the 1-ethylpropyl variant. google.com The potential of this compound as a platform for new reagent development has not been realized or reported in scientific studies.
Table 4: Novel Synthetic Reagents Derived from this compound
| Reagent | Application |
| N/A | No specific data available in the searched literature for novel reagents derived from this compound. |
Advanced Analytical Methodologies for 1 Ethylpropyl Trifluoroacetate
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating 1-Ethylpropyl trifluoroacetate (B77799) from complex mixtures and for its precise quantification. Due to its volatility and fluorine content, both gas and liquid chromatography are highly effective.
Gas Chromatography (GC) with Specialized Detectors
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like trifluoroacetate esters. mdpi.comscispace.com The process of trifluoroacetylation is, in fact, a common derivatization strategy used to enhance the volatility and chromatographic behavior of analytes such as alcohols and phenols, making them more amenable to GC analysis. mdpi.comacs.orgresearchgate.net
For the analysis of 1-Ethylpropyl trifluoroacetate, several detectors can be employed, each offering distinct advantages. A Flame Ionization Detector (FID) provides a robust and universally applicable response for organic compounds. shimadzu.com However, given the presence of three highly electronegative fluorine atoms, an Electron Capture Detector (ECD) offers superior sensitivity and selectivity. nih.gov The ECD is specifically designed to detect molecules with electronegative functional groups, making it exceptionally well-suited for trace-level analysis of halogenated compounds.
When coupled with a Mass Spectrometer (MS), GC becomes a powerful tool for both quantification and definitive identification. nih.govtdl.org The MS detector separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a chemical fingerprint for the analyte. mdpi.comtdl.org
Table 1: Typical Gas Chromatography (GC) Parameters for Trifluoroacetate Ester Analysis
| Parameter | Description |
|---|---|
| Column | Typically a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-1701) is used for good peak separation. mdpi.comnih.gov |
| Injector | Split/splitless injector is common, with temperature set high enough to ensure rapid volatilization (e.g., 250-270 °C). mdpi.com |
| Oven Program | A temperature gradient is used to separate compounds based on boiling point, e.g., starting at 70°C and ramping to 300°C. mdpi.com |
| Carrier Gas | Helium or Hydrogen at a constant flow rate. nih.gov |
| Detectors | FID: General purpose, good for quantification. shimadzu.comECD: High sensitivity for fluorinated compounds. nih.govMS: Provides structural information and high selectivity (SIM mode). nih.gov |
Liquid Chromatography (LC) with Tandem Mass Spectrometry (MS/MS)
For analyzing fluorinated esters in complex matrices such as environmental or biological samples, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govchromatographyonline.comresearchgate.net This technique offers unparalleled sensitivity and selectivity, allowing for the detection of trace-level concentrations. nih.govphenomenex.com
The most common configuration involves a reverse-phase LC system, using columns like C8 or C18, connected to a triple quadrupole mass spectrometer. chromatographyonline.comwell-labs.com Ionization is typically achieved using electrospray ionization (ESI) in the negative ion mode, which is highly effective for fluorinated compounds. well-labs.comwindows.net While trifluoroacetic acid (TFA) is a common mobile phase additive that can cause signal suppression, careful method development can mitigate these effects. nih.gov
Tandem mass spectrometry (MS/MS) enhances selectivity by performing two stages of mass analysis. In the first stage, a specific precursor ion (e.g., the molecular ion of this compound) is selected. This ion is then fragmented, and in the second stage, a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for highly accurate quantification. windows.netdtic.mil
Table 2: Typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
| Parameter | Description |
|---|---|
| LC System | Ultra-High-Performance Liquid Chromatography (UPLC) for fast and efficient separation. waters.com |
| Column | Reverse-phase (e.g., C8, C18) or HILIC for polar compounds. phenomenex.comwell-labs.com |
| Mobile Phase | A gradient of water and an organic solvent (e.g., methanol (B129727), acetonitrile), often with a modifier like ammonium (B1175870) formate. chromatographyonline.comwell-labs.com |
| Ionization | Electrospray Ionization (ESI) in negative mode is preferred for fluorinated compounds. windows.net |
| MS Analyzer | Triple Quadrupole (QqQ) for performing Multiple Reaction Monitoring (MRM). dtic.mil |
| Detection | Monitoring of specific precursor-to-product ion transitions (e.g., [M-H]⁻ → [CF₃COO]⁻) for high selectivity and sensitivity. windows.net |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is the most powerful tool for determining the precise molecular structure. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the this compound molecule.
¹H-NMR: The proton NMR spectrum reveals the structure of the 1-ethylpropyl (sec-pentyl) group. It would show distinct signals for the methine proton (-CH-O), the two methylene (B1212753) groups (-CH₂-), and the two methyl groups (-CH₃), with chemical shifts and splitting patterns dictated by their neighboring protons. acs.orgnih.gov
¹³C-NMR: The carbon NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. Key signals include the carbonyl carbon of the ester, the carbons of the alkyl chain, and the trifluoromethyl carbon, which appears as a characteristic quartet due to coupling with the three fluorine atoms (¹J-CF). sci-hub.st
¹⁹F-NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. well-labs.com It is expected to show a single, sharp resonance for the three equivalent fluorine atoms of the trifluoroacetyl group, confirming the presence and chemical environment of the -CF₃ moiety. spectrabase.com
Table 3: Predicted NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Assignment |
|---|---|---|---|
| ¹H | ~4.8 - 5.0 | quintet | -O-CH (CH₂)CH₃ |
| ~1.6 - 1.8 | multiplet | -CH₂-CH₂ -CH₃ | |
| ~1.4 - 1.6 | multiplet | -CH(CH₂ CH₃)₂ | |
| ~0.9 - 1.0 | triplet | -CH₂-CH₃ | |
| ~0.9 - 1.0 | triplet | -CH(CH₂CH₃ ) | |
| ¹³C | ~157 (q, ²J-CF ≈ 40 Hz) | quartet | C =O |
| ~114 (q, ¹J-CF ≈ 285 Hz) | quartet | -C F₃ | |
| ~75 - 80 | singlet | -O-C H | |
| ~25 - 30 | singlet | -C H₂(CH₃) | |
| ~15 - 20 | singlet | -C H₂(CH₃) | |
| ~5 - 15 | singlet | -CH₂C H₃ | |
| ~5 - 15 | singlet | -CH(CH₂C H₃) | |
| ¹⁹F | ~ -75 | singlet | -CF₃ |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule. aip.org For this compound, the most prominent feature in the IR spectrum is the ester carbonyl (C=O) stretching band. Due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group, this band appears at an unusually high wavenumber, typically around 1800 cm⁻¹. aip.org Additionally, very strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1300-1100 cm⁻¹ region. aip.org
Raman spectroscopy provides complementary information. While the C=O stretch is also Raman-active, this technique is particularly sensitive to symmetric vibrations and the non-polar bonds of the carbon skeleton. aip.org
Table 4: Key Vibrational Bands for this compound
| Wavenumber (cm⁻¹) (Approx.) | Vibrational Mode | Technique |
|---|---|---|
| ~2970 | C-H stretching | IR, Raman |
| ~1800 | C=O stretching (ester) | IR (Strong), Raman (Moderate) |
| ~1470 | C-H bending | IR |
| ~1250 - 1150 | C-F stretching | IR (Very Strong) |
| ~1100 | C-O stretching | IR (Strong) |
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry, particularly when using electron ionization (EI) in a GC-MS system, is a powerful technique for structural elucidation by analyzing fragmentation patterns. nih.govresearchgate.net When this compound is ionized, it forms a molecular ion ([M]⁺•) that undergoes predictable fragmentation.
The resulting mass spectrum would display a characteristic pattern of fragment ions. Key fragments would include the loss of the 1-ethylpropyl radical to form the stable trifluoroacetyl cation (CF₃CO⁺) at m/z 97. Other significant fragments would arise from cleavage of the C-C bonds within the alkyl chain and rearrangements. The precise mass and relative abundance of these fragments allow for the confirmation of the compound's structure. mdpi.comresearchgate.net
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |
|---|---|---|
| 184 | [C₇H₁₁F₃O₂]⁺• | Molecular Ion |
| 155 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 113 | [CF₃COO]⁻ or [M - C₅H₁₁]⁺ | Trifluoroacetate anion (in ESI-) or loss of the pentyl group (in EI+) |
| 97 | [CF₃CO]⁺ | Trifluoroacetyl cation (a key diagnostic fragment) |
| 85 | [C₅H₉O]⁺ or [C₆H₁₃]⁺ | Fragment from the alkyl portion |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
| 57 | [C₄H₉]⁺ | Butyl cation from alkyl chain cleavage |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding Analysis
X-ray Photoelectron Spectroscopy (XPS), also referred to as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. thermofisher.combris.ac.uk The method involves irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1–10 nanometers of the surface. thermofisher.com The binding energy of the emitted photoelectrons is characteristic of the element from which they were ejected. researchgate.netnasa.gov
A key feature of XPS is the "chemical shift," where changes in the chemical environment of an atom cause a shift in the measured binding energy. researchgate.net This allows for the determination of an element's oxidation state and its bonding to other atoms. researchgate.netcardiff.ac.uk
For this compound, the carbon 1s (C1s) spectrum provides a clear example of chemical shifts. The molecule contains five carbon atoms in distinct chemical environments, which results in separate peaks in the high-resolution C1s spectrum. Although direct research data for this compound is limited, analysis of the closely related compound, ethyl trifluoroacetate (CF₃COOCH₂CH₃), provides a strong illustrative model for the expected XPS data. researchgate.netcardiff.ac.ukresearchgate.net The electronegative fluorine and oxygen atoms induce significant chemical shifts in the adjacent carbon atoms.
The expected C1s binding energy regions for this compound are based on the known effects of fluorine and oxygen substitution. The carbon atom in the trifluoromethyl group (CF₃) will exhibit the largest binding energy due to the strong electron-withdrawing effect of the three fluorine atoms. The carbonyl carbon (C=O) will also have a significant shift, followed by the carbon atom single-bonded to the ester oxygen (C-O). The alkyl chain carbons will have binding energies closer to that of adventitious carbon, which is often used for calibration.
Table 1: Expected C1s Binding Energy Ranges and Assignments for this compound
| Carbon Atom | Chemical Environment | Expected Binding Energy (eV) Range |
| CF₃ | Trifluoromethyl Group | ~292-294 |
| C=O | Carbonyl Group | ~288-290 |
| CH-O | Ethylpropyl group C attached to Oxygen | ~286-287 |
| CH₂ | Methylene groups in Ethylpropyl | ~285-286 |
| CH₃ | Methyl groups in Ethylpropyl | ~284-285 |
Note: The data in this table is illustrative and based on typical binding energy shifts observed for similar functional groups. Actual values would need to be determined experimentally.
Hyphenated Techniques in Complex Matrix Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of specific compounds within complex mixtures. ijpsjournal.comchemijournal.comnih.gov For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant hyphenated techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is well-suited for volatile and semi-volatile compounds. asiapharmaceutics.info In the analysis of a complex matrix, the sample is first vaporized and injected into the GC, where compounds are separated based on their boiling points and interactions with a stationary phase. ijpsjournal.com As each separated compound elutes from the GC column, it enters the mass spectrometer, which provides mass-to-charge ratio data, allowing for identification and quantification.
For compounds like trifluoroacetate esters, derivatization may sometimes be employed to improve chromatographic properties or detection sensitivity, although the inherent volatility of smaller esters like this compound may allow for direct analysis. nih.govjfda-online.com In the analysis of environmental or biological samples, a preliminary extraction step, such as solid-phase microextraction (SPME) or liquid-liquid extraction, would be necessary to isolate the analyte from the matrix. bibliotekanauki.pl The mass spectrum of this compound would be expected to show characteristic fragmentation patterns, including the loss of the ethylpropyl group and fragments corresponding to the trifluoroacetyl moiety.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the analytical power of mass spectrometry. nih.govasiapharmaceutics.info It is particularly useful for less volatile or thermally unstable compounds. chemijournal.com However, the analysis of trifluoroacetic acid (TFA) and its derivatives by LC-MS can be challenging. TFA is often used as a mobile phase modifier to improve chromatographic peak shape, but it is also known to cause significant ion suppression in the mass spectrometer, particularly in negative ion mode. chromforum.orgsigmaaldrich.com This can reduce the sensitivity of the analysis. sigmaaldrich.com
Despite these challenges, methods for the analysis of TFA in complex matrices like water have been developed using LC-MS/MS. waters.comnih.govphenomenex.com These methods often involve careful selection of the chromatographic column and mobile phase to overcome the difficulties associated with TFA's properties. nih.gov For the analysis of this compound in a complex sample, a reversed-phase HPLC method would separate the compound from other matrix components before it enters the mass spectrometer for detection. The use of tandem mass spectrometry (MS/MS) would enhance selectivity and sensitivity, which is crucial for trace-level detection in complex environments. nih.govnih.gov
Table 2: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Principle | Applicability to this compound | Advantages | Challenges |
| GC-MS | Separates volatile compounds followed by mass analysis. ijpsjournal.com | High, due to expected volatility. | High resolution, established libraries for identification. nih.gov | Requires sample volatility; potential for thermal degradation. |
| LC-MS/MS | Separates compounds in liquid phase followed by mass analysis. asiapharmaceutics.info | Applicable, especially for complex matrices. | High sensitivity and selectivity, suitable for non-volatile impurities. nih.govnih.gov | Potential for ion suppression from the trifluoroacetate moiety. chromforum.orgsigmaaldrich.com |
Environmental Fate and Transformation Studies of Trifluoroacetate Esters
Atmospheric Transformation Mechanisms
Once released into the atmosphere, trifluoroacetate (B77799) esters undergo transformation primarily through gas-phase reactions. Studies on similar esters, like ethyl trifluoroacetate and methyl trifluoroacetate, indicate that the dominant atmospheric loss process is reaction with hydroxyl (OH) radicals. nih.govoup.com This reaction initiates a cascade of events leading to the formation of various degradation products.
The atmospheric photooxidation of fluoroacetates, such as ethyl trifluoroacetate, has been shown to proceed via two main pathways for the resulting fluoroalkoxy radicals:
Reaction with molecular oxygen (O₂): This leads to the formation of the corresponding fluoroanhydride. nih.gov
α-ester rearrangement: This intramolecular rearrangement proceeds through a five-membered ring intermediate to yield fluoroacetic acids. nih.gov
For ethyl trifluoroacetate, the yield of trifluoroacetic acid (TFA) from this rearrangement is significant, reported to be 78 ± 5%. nih.gov Conversely, the formation of the anhydride (B1165640) is estimated to be ≤20%. nih.gov In contrast, theoretical studies on the decomposition of the CF₃C(O)OCH(O)CF₃ radical, a product from trifluoroethyl trifluoroacetate, suggest that the α-ester rearrangement leading to TFA has a negligible contribution, with the reaction with O₂ being the dominant pathway. rsc.org
The atmospheric degradation of various hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), which are used as replacements for chlorofluorocarbons (CFCs), is a significant source of atmospheric TFA. acs.orgoregonstate.eduumweltbundesamt.de For instance, HFC-134a, HCFC-124, and HCFC-123 all break down in the atmosphere to produce TFA. researchgate.net The increasing atmospheric concentrations of these precursor compounds are expected to lead to a corresponding increase in TFA formation. nih.gov
Aquatic and Soil Fate Studies
Trifluoroacetate esters that reach aquatic and soil environments are subject to hydrolysis and other transformation processes. Ethyl trifluoroacetate, for example, hydrolyzes rapidly to form trifluoroacetic acid (TFA). europa.eu TFA is a strong acid with a pKa of approximately 0.23 to 0.52, meaning it exists predominantly in its ionized form, trifluoroacetate, under typical environmental pH conditions. researchgate.netnih.govwikipedia.orgcopernicus.org
Aquatic Fate:
Trifluoroacetate is highly soluble in water and exhibits low potential for bioaccumulation. researchgate.neteuropa.eu Its high water solubility and ionic nature make it highly mobile in aquatic systems. nih.gov Due to its exceptional stability, TFA is resistant to degradation in water and is considered a persistent substance. nih.govresearchgate.netbris.ac.uk Consequently, it tends to accumulate in terminal water bodies like salt lakes and oceans, where water loss occurs primarily through evaporation. researchgate.netresearchgate.net Studies of terminal lakes in the Western United States have shown increasing concentrations of TFA over time, consistent with ongoing inputs from atmospheric deposition and other sources. nih.govacs.org
Soil Fate:
The fate of trifluoroacetate in soil is influenced by soil composition, particularly organic matter content and pH. acs.orgoregonstate.edu Generally, TFA is weakly bound to soil particles and has the potential to be mobile and leach into groundwater. researchgate.netresearchgate.net However, soils with high organic matter content, such as those found in wetlands, peatlands, and boreal forests, have shown a greater capacity to retain TFA. acs.orgoregonstate.edu The retention of TFA in soil is correlated with the percentage of organic matter and increases with decreasing pH. acs.orgoregonstate.edu Despite this retention in some soil types, in the majority of soils studied, TFA is considered a mobile organic compound. oregonstate.edu This mobility means that soil is not a permanent sink for TFA, and it will ultimately be transported to the aqueous compartment. researchgate.net
Table 1: Soil Retention of Trifluoroacetate (TFA) in Various Soil Types
| Soil Type | TFA Retention (% of added TFA) | Key Factors Influencing Retention | Reference |
|---|---|---|---|
| Organic Soils (wetlands, peatlands, boreal forests) | 20 - 60% | High organic matter content (>70%) | acs.orgoregonstate.edu |
| Mineral Soils | 0 - 15% | Low organic matter content, high iron and aluminum content can increase retention | oregonstate.edu |
| Agricultural Soils (non-acidic) | 0.1 - 2.6% | Low retention capacity | oregonstate.edu |
Biotransformation Pathways
The biotransformation of trifluoroacetate esters and their primary degradation product, TFA, has been a subject of considerable research, with varying results depending on the conditions and organisms studied.
While some trifluoroacetate esters can be utilized as intermediates in biocatalytic processes for the synthesis of fine chemicals, their degradation in the environment is more complex. researchgate.net The strong carbon-fluorine bonds in TFA make it highly resistant to microbial degradation under many conditions. bris.ac.uk
Studies have shown that TFA is not readily biodegraded in activated sludge tests, even with prolonged incubation periods. researchgate.net There is limited evidence of decarboxylation to fluoroform by specific bacterial strains under highly specific laboratory conditions. researchgate.netwikipedia.org
The potential for microbial degradation of TFA in sediments has yielded mixed results. Some studies have reported the degradation of TFA in both oxic and anoxic sediments, while others have not detected any breakdown. nih.govnih.gov One area of concern is the potential formation of monofluoroacetate, a highly toxic compound, as an intermediate during decomposition in anoxic environments. nih.gov
In higher plants, some bioaccumulation of TFA has been observed, which appears to be related to uptake with water and subsequent concentration due to transpiration. researchgate.net However, it is generally believed that TFA is not significantly metabolized by plants and is likely redeposited onto the soil surface through leaf litter. nih.gov
Persistence and Mobility Studies in Environmental Compartments
The persistence and mobility of trifluoroacetate are key characteristics that define its environmental behavior. pfasfree.org.ukacs.org Trifluoroacetic acid is extremely stable in the environment, with an estimated half-life of centuries in aqueous systems. researchgate.net This high persistence, coupled with its high mobility in water, leads to its widespread distribution and accumulation in the global water cycle. pfasfree.org.ukresearchgate.net
The continuous atmospheric deposition of TFA from the degradation of precursor compounds, such as HFCs and hydrofluoroolefins (HFOs), contributes to the increasing concentrations observed in rainwater and surface waters worldwide. umweltbundesamt.denih.govcopernicus.orgresearchgate.net This has raised concerns about the long-term impact on drinking water resources, as conventional water treatment methods are not effective at removing TFA. pfasfree.org.uk
The combination of high persistence and high mobility has led to the classification of substances like TFA as "persistent, mobile, and toxic" (PMT) or "very persistent and very mobile" (vPvM) under some regulatory frameworks, highlighting the need to minimize their release into the environment. acs.org
Table 2: Environmental Characteristics of Trifluoroacetate (TFA)
| Property | Value/Description | Environmental Implication | Reference |
|---|---|---|---|
| Persistence | Highly stable, with an estimated half-life of centuries in water. | Accumulates in the environment over long periods. | pfasfree.org.ukresearchgate.net |
| Mobility | Highly soluble in water and weakly sorbed to most soils. | Readily transported through aquatic systems and can leach into groundwater. | nih.govresearchgate.netresearchgate.net |
| Bioaccumulation Potential | Low. | Does not significantly accumulate in the fatty tissues of organisms. | researchgate.neteuropa.eu |
| Primary Environmental Sink | Terminal water bodies (oceans, salt lakes). | Concentrates in locations where evaporation is the primary water loss mechanism. | researchgate.netresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 1-ethylpropyl trifluoroacetate in laboratory settings?
- Methodology : Synthesis typically involves esterification of trifluoroacetic acid with 1-ethylpropanol under acid catalysis (e.g., sulfuric acid). Purification may require fractional distillation or azeotropic distillation to remove water, as demonstrated for structurally similar trifluoroacetate esters (e.g., hexafluoroisopropyl trifluoroacetate) . Reflux conditions and inert atmospheres (N₂) are recommended to minimize side reactions. Post-synthesis validation via NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .
Q. How can researchers verify the purity of this compound for HPLC-based studies?
- Methodology : High-purity (≥98%) batches are critical for reproducible HPLC results. Use reverse-phase HPLC with UV detection (λ = 210–220 nm for trifluoroacetate absorption). Calibrate against certified reference standards and monitor for impurities (e.g., residual trifluoroacetic acid). Gas chromatography (GC-MS) is complementary for volatile impurities .
Q. What stability considerations are essential for storing this compound?
- Methodology : Store in anhydrous conditions (moisture-sensitive) under inert gas (argon) at –20°C to prevent hydrolysis. Stability tests under accelerated degradation conditions (40°C/75% RH) can predict shelf life. Periodic NMR analysis detects decomposition products like trifluoroacetic acid .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Gas-phase studies on alkyl trifluoroacetates reveal that the trifluoroacetate group acts as a moderate leaving group (reactivity order: I⁻ > CF₃COO⁻ > Br⁻ in Sₙ2/E2 reactions). Computational modeling (e.g., MP2/6-311+G(d,p)) can map transition states and quantify energy barriers. Compare kinetics with analogous esters (e.g., ethyl trifluoroacetate) to isolate steric effects from the 1-ethylpropyl group .
Q. What role does the trifluoromethyl group play in modulating biological interactions of this compound derivatives?
- Methodology : The CF₃ group enhances lipophilicity and metabolic stability, as seen in trifluoropropyl-substituted piperazine derivatives. Use in vitro assays (e.g., cytochrome P450 inhibition) to assess pharmacokinetics. Molecular docking studies can predict binding affinities to targets like antimicrobial enzymes or cancer-related receptors .
Q. How can conformational analysis via spectroscopy resolve structural ambiguities in this compound?
- Methodology : Low-resolution microwave spectroscopy identifies dominant conformers by measuring rotational constants and dipole moments. Pair with DFT calculations (B3LYP/6-31G*) to validate spatial arrangements. IR spectroscopy detects vibrational modes of the ester carbonyl (C=O) and CF₃ groups, with shifts indicating conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
